6-Methyl-8-prenylnaringenin
Overview
Description
5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a prenylated flavonoid, a type of flavonoid derivative characterized by the presence of a prenyl group. Prenylated flavonoids are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects . This compound is found naturally in certain plants, such as Eysenhardtia texana.
Preparation Methods
The synthesis of 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone typically involves multiple steps. One common synthetic route starts with phloroacetophenone, which undergoes several reactions including condensation, cyclization, and demethoxymethylation to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the compound.
Chemical Reactions Analysis
5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of prenylated flavonoids.
Medicine: It has potential therapeutic applications due to its bioactivity and bioavailability.
Mechanism of Action
The mechanism of action of 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone involves its interaction with various molecular targets and pathways. The prenyl group enhances its lipid solubility and affinity for cell membranes, facilitating its interaction with cellular targets. This compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone can be compared with other prenylated flavonoids such as:
5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone: This compound is also a prenylated flavonoid with similar biological activities.
5,7,3′,4′-Tetrahydroxy-6,8-diprenylisoflavone: Another prenylated flavonoid with distinct structural features and biological activities. The uniqueness of 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone lies in its specific substitution pattern, which influences its bioactivity and pharmacokinetic properties.
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-11(2)4-9-15-19(24)12(3)20(25)18-16(23)10-17(26-21(15)18)13-5-7-14(22)8-6-13/h4-8,17,22,24-25H,9-10H2,1-3H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMUFLDDBSWRI-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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